N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a methoxybenzyl group and a thiophen-2-ylmethyl group attached to an oxalamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 2-methoxybenzylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.
Step 2: Addition of 2-methoxybenzylamine to the oxalyl chloride solution, followed by the addition of thiophen-2-ylmethylamine.
Step 3: Stirring the reaction mixture at low temperature (0-5°C) for several hours.
Step 4: Quenching the reaction with water and extracting the product with an organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and thiophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or thiophenyl derivatives.
Scientific Research Applications
N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide can be compared with other similar compounds such as:
N-benzylated 5-hydroxybenzothiophene-2-carboxamides: These compounds also contain benzyl and thiophenyl groups but differ in their core structure and functional groups.
Phenyl boronic acid derivatives: These compounds have similar applications in chemistry and biology but differ in their reactivity and binding properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-20-13-7-3-2-5-11(13)9-16-14(18)15(19)17-10-12-6-4-8-21-12/h2-8H,9-10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSMNPVUBZSGRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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